molecular formula C20H23N3O2 B4120689 N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide

N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide

Cat. No. B4120689
M. Wt: 337.4 g/mol
InChI Key: GWXCKXKOMKRKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide, also known as ADMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMMA is a malonamide derivative that has been synthesized and studied extensively for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide involves the inhibition of certain enzymes involved in cancer cell proliferation. N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide has been shown to selectively inhibit the activity of enzymes such as carbonic anhydrase IX and XII, which are overexpressed in various types of cancer cells. N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide has also been shown to inhibit the activity of other enzymes involved in angiogenesis and metastasis.
Biochemical and Physiological Effects:
N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, angiogenesis, and metastasis. N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide in lab experiments include its unique properties, such as its ability to selectively inhibit the activity of certain enzymes involved in cancer cell proliferation. N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide is also relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, the limitations of using N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide, including further studies to fully understand its mechanism of action and potential applications in various fields. In medicinal chemistry, future studies may focus on the development of N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide derivatives with improved potency and selectivity. In catalysis, future studies may focus on the use of N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide as a catalyst in various chemical reactions. In material science, future studies may focus on the synthesis of novel materials using N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide as a building block. Overall, N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide has the potential to be a valuable compound in various fields and further studies are needed to fully explore its potential.

Scientific Research Applications

N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and material science. In medicinal chemistry, N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide has been studied for its potential use as an anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In catalysis, N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide has been studied for its potential use as a catalyst in various chemical reactions. In material science, N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-N'-prop-2-enyl-N'-(pyridin-2-ylmethyl)propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-4-11-23(14-17-7-5-6-10-21-17)20(25)13-19(24)22-18-12-15(2)8-9-16(18)3/h4-10,12H,1,11,13-14H2,2-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXCKXKOMKRKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)N(CC=C)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide
Reactant of Route 2
Reactant of Route 2
N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide
Reactant of Route 3
Reactant of Route 3
N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide
Reactant of Route 4
Reactant of Route 4
N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide
Reactant of Route 5
Reactant of Route 5
N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide
Reactant of Route 6
Reactant of Route 6
N-allyl-N'-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)malonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.